![molecular formula C21H22N2O3 B3483363 N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3483363.png)
N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide
Overview
Description
N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide inhibits the activity of TYK2 kinase, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By blocking the activity of TYK2, N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. The compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and TNF-alpha, while increasing the production of anti-inflammatory cytokines such as IL-10. N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, leading to a reduction in tissue damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide is its high selectivity for TYK2 kinase, which reduces the risk of off-target effects. The compound has also shown good oral bioavailability and pharmacokinetic properties, making it suitable for clinical use. However, one limitation of N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide. One area of interest is the development of combination therapies that target multiple cytokines and signaling pathways involved in autoimmune diseases. Another potential direction is the investigation of the compound's effects on other diseases such as cancer and viral infections, where cytokine signaling plays a critical role. Finally, further research is needed to fully understand the long-term safety and efficacy of N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide in clinical settings.
Scientific Research Applications
N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide has been extensively studied in preclinical models of autoimmune diseases, where it has shown potent inhibition of key inflammatory pathways. The compound has been shown to selectively target the TYK2 kinase, which plays a critical role in the signaling pathways of several cytokines involved in autoimmune diseases.
properties
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-10-5-15(13-19(18)26-2)20(24)23-17-8-6-16(7-9-17)21(14-22)11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAIUJFIOGAUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194630 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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